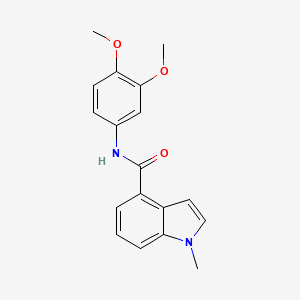

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC11391643

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O3 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-1-methylindole-4-carboxamide |

| Standard InChI | InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-15(13)20)18(21)19-12-7-8-16(22-2)17(11-12)23-3/h4-11H,1-3H3,(H,19,21) |

| Standard InChI Key | ZNFKSLYZZSWGFF-UHFFFAOYSA-N |

| SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |

| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |

Introduction

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structural combination of an indole core, a 3,4-dimethoxyphenyl group, and a carboxamide functional group. The presence of these functional groups suggests potential biological activities, making it a candidate for further pharmacological evaluation and development.

Synthesis and Modifications

The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide typically involves several key steps, allowing for efficient production and modifications to explore structure-activity relationships. While specific synthetic routes are not detailed in the available literature, the compound's structure suggests that modifications could be made to the indole core or the phenyl ring to alter its biological properties.

Biological Activities and Potential Applications

Preliminary studies suggest that N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide exhibits various biological activities, making it a candidate for therapeutic applications. The indole and carboxamide moieties are known to be involved in kinase inhibitor functionalities across different drug classes. The dimethoxyphenyl group can participate in ligand-receptor interactions, potentially serving as a scaffold for designing ligands for various biological targets.

| Biological Activity | Potential Application |

|---|---|

| Kinase Inhibition | Therapeutic agent for diseases involving kinase dysregulation |

| Ligand-Receptor Interactions | Scaffold for designing ligands for biological targets |

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide shares similarities with other indole derivatives but is distinct due to its specific combination of functional groups and substitution patterns. This uniqueness may confer unique biological activities compared to other indole derivatives.

| Compound Name | Key Features |

|---|---|

| N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide | Similar indole core with different substitution pattern |

| N-(adamantyl)-indole-3-carboxamide | Substituted at nitrogen, unique properties |

| 5-Methoxy-N-(2-(3,4-dimethoxyphenyl)ethyl)-indole | Contains additional methoxy substituent |

Future Research Directions

Future research could focus on exploring the inhibitory activity of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide against specific kinases and its potential as a scaffold for designing ligands for various biological targets. Synthetic modifications could be made to create analogs with improved properties for specific applications.

Given the limited availability of specific research findings directly related to N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide in the provided sources, further investigation into scientific databases and literature is recommended to gather more detailed and authoritative information.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume